molecular formula C8H12O3 B6603591 methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate CAS No. 2866307-64-2

methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B6603591
CAS No.: 2866307-64-2
M. Wt: 156.18 g/mol
InChI Key: QBEMFWBPNHEDRS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate involves the alkylation of 1-bromo-3-chloropropane with methylacetoacetate in the presence of an alcoholic solvent. The resulting haloketone is then O-alkylated with sodium methoxide to obtain the desired compound . The crude product is purified by fractional distillation to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate is not well-documented. like other esters, it is likely to undergo hydrolysis in biological systems to form the corresponding carboxylic acid and alcohol. These hydrolysis products can then interact with various molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both the pyran ring and the ester group allows for diverse chemical transformations and interactions with biological systems.

Properties

IUPAC Name

methyl 4-methyl-3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6-3-4-11-5-7(6)8(9)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEMFWBPNHEDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(COCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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